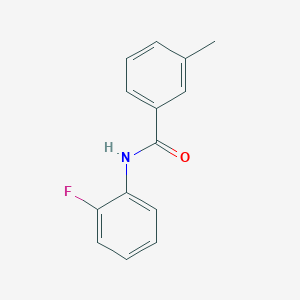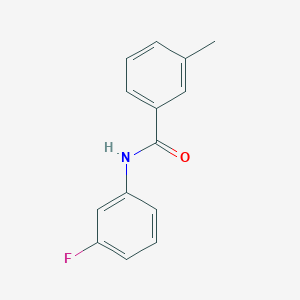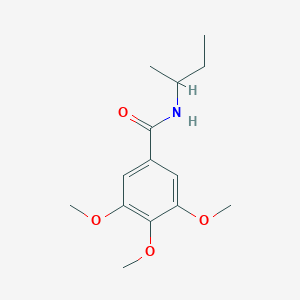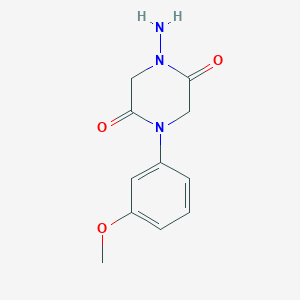![molecular formula C18H14ClN3O3 B291997 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, commonly known as CPDD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of CPDD is not yet fully understood. However, studies have shown that CPDD induces apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway. CPDD also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to DNA damage and cell death. CPDD's antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CPDD has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. CPDD also inhibits the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, CPDD has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CPDD has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it an ideal compound for in vitro studies. CPDD is also stable and can be easily synthesized in large quantities. However, CPDD has some limitations. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and challenging. Additionally, CPDD's mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on CPDD. One area of research is the development of new drugs based on CPDD's structure. Researchers can modify the structure of CPDD to improve its pharmacological properties and reduce its toxicity. Another area of research is the study of CPDD's mechanism of action. Understanding how CPDD induces apoptosis and inhibits viral replication can help researchers design more effective drugs. Additionally, researchers can study the effects of CPDD on different types of cancer cells and viruses to determine its potential therapeutic applications.
Synthesemethoden
CPDD is a complex compound that requires a multi-step synthesis process. The synthesis of CPDD involves the reaction of 3-chloroaniline, 2,3-dimethylpyridine, and maleic anhydride in the presence of a catalyst. The reaction mixture is then heated and stirred for several hours to obtain the final product. The synthesis process is challenging and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CPDD has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CPDD has also shown antiviral activity against herpes simplex virus type 1 and 2. Additionally, CPDD has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make CPDD a promising candidate for the development of new drugs for cancer, viral infections, and inflammatory diseases.
Eigenschaften
Molekularformel |
C18H14ClN3O3 |
|---|---|
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14ClN3O3/c1-9-6-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-4-11(19)7-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
MASUZEIZYCBPHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C |
Löslichkeit |
0.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)